

Physical and chemical properties of 3-Isopropoxypropanenitrile

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Compound of Interest

Compound Name: 3-Isopropoxypropanenitrile

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An In-depth Technical Guide to 3-Isopropoxypropanenitrile

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Isopropoxypropanenitrile**, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its identity, properties, synthesis, purification, and spectral analysis, alongside safety and toxicological information.

Chemical Identity and Physical Properties

3-Isopropoxypropanenitrile, also known as β -isopropoxypropionitrile, is an aliphatic nitrile containing an ether linkage.^{[1][2]} Its fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for **3-Isopropoxypropanenitrile**

Identifier	Value
CAS Number	110-47-4[1][2]
Molecular Formula	C ₆ H ₁₁ NO[1][2]
Molecular Weight	113.16 g/mol [2]
IUPAC Name	3-(1-methylethoxy)propanenitrile[2]
Synonyms	3-Isopropoxypropionitrile, beta-Isopropoxypropionitrile, Propanenitrile, 3-(1-methylethoxy)-[1][2]
InChI	InChI=1S/C6H11NO/c1-6(2)8-5-3-4-7/h6H,3,5H2,1-2H3[2]
InChIKey	BMSYXLRQGIFLFO-UHFFFAOYSA-N[2]
SMILES	CC(C)OCCC#N[2]

Table 2: Physical and Chemical Properties of **3-Isopropoxypropanenitrile**

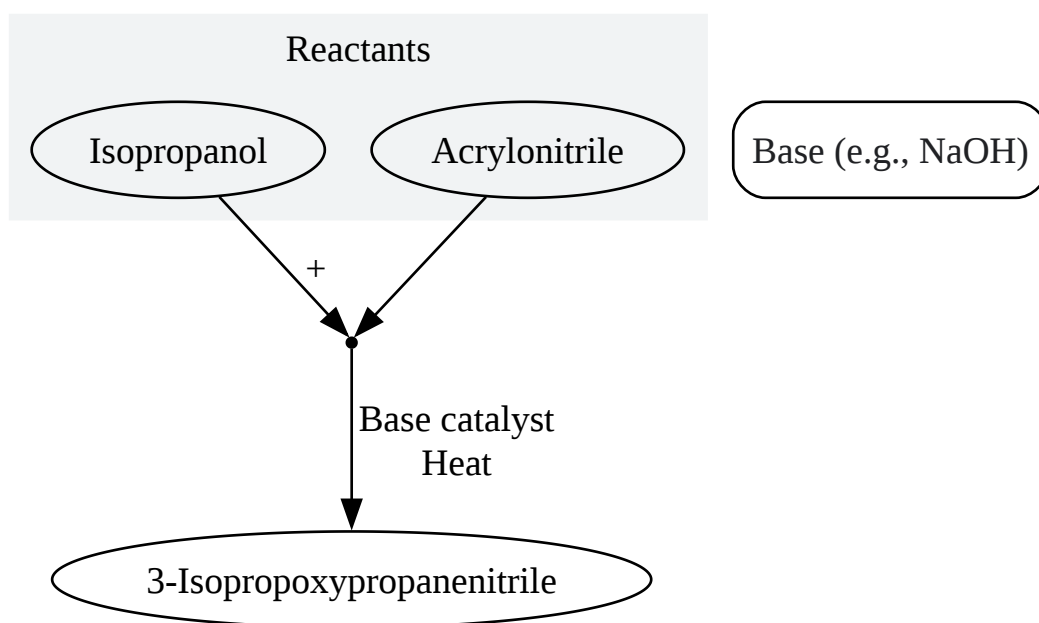
Property	Value	Source
Boiling Point	61-62.5 °C at 7 mmHg	[1]
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	
Flash Point	75 °C	[3]
XLogP3-AA	0.6	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Kovats Retention Index	879 (Standard non-polar)	[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3-Isopropoxypropanenitrile** is not readily available in the cited literature, a plausible and widely used method for the preparation of β -alkoxypropanenitriles is the cyanoethylation of the corresponding alcohol.^{[4][5]}

Proposed Synthesis: Cyanoethylation of Isopropanol

The synthesis of **3-Isopropoxypropanenitrile** can be achieved through the base-catalyzed Michael addition of isopropanol to acrylonitrile.^{[4][5]}



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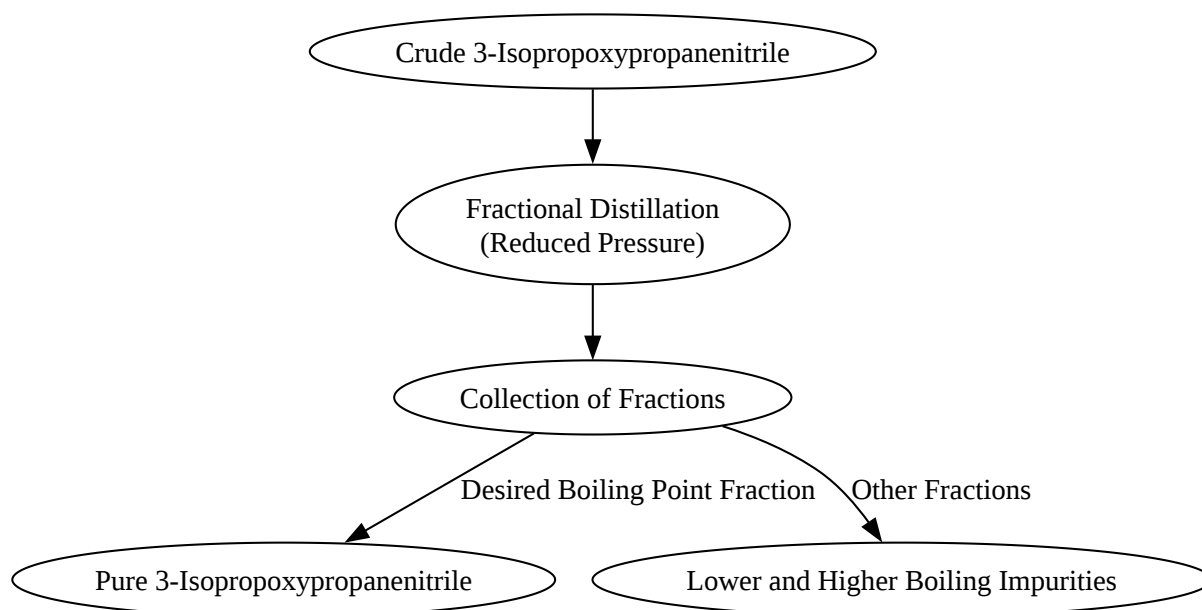
Experimental Protocol (Proposed):

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropanol.
- **Catalyst Addition:** Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the isopropanol and stir until dissolved.

- **Acrylonitrile Addition:** Slowly add acrylonitrile to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
- **Reaction:** After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, neutralize the basic catalyst with a dilute acid (e.g., acetic acid). The resulting mixture may separate into aqueous and organic layers. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
- **Drying and Solvent Removal:** Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure.

Purification: Fractional Distillation

The crude **3-Isopropoxypropanenitrile** can be purified by fractional distillation under reduced pressure.^{[6][7]} This technique is suitable for separating liquids with close boiling points and is effective for purifying liquid nitriles.^{[6][7]}



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Experimental Protocol (General):

- **Apparatus Setup:** Assemble a fractional distillation apparatus with a vacuum source. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for condensation and re-vaporization.
- **Distillation:** Introduce the crude product into the distillation flask. Apply vacuum and gently heat the flask.
- **Fraction Collection:** Collect the distillate in fractions based on the boiling point at the applied pressure. The main fraction corresponding to the boiling point of **3-Isopropoxypropanenitrile** should be collected separately.
- **Analysis:** Analyze the purity of the collected fractions using an appropriate analytical technique, such as gas chromatography (GC) or NMR spectroscopy.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of **3-Isopropoxypropanenitrile**.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Isopropoxypropanenitrile** will exhibit characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) and ether ($\text{C}-\text{O}-\text{C}$) functional groups. The NIST WebBook provides an experimental IR spectrum.^[1]

Table 3: Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Description
$\text{C}\equiv\text{N}$ stretch	~2250	Strong, sharp absorption, characteristic of nitriles.
$\text{C}-\text{O}-\text{C}$ stretch	~1100	Strong absorption, characteristic of ethers.
$\text{C}-\text{H}$ stretch (sp^3)	2850-3000	Medium to strong absorptions.

Experimental Protocol (General):

An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **3-Isopropoxypropanenitrile**, a neat spectrum can be recorded by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for confirming the structure of **3-Isopropoxypropanenitrile**. Predicted and experimental spectral data for similar compounds can be used to estimate the chemical shifts.

Table 4: Predicted ^1H NMR Chemical Shifts

Protons	Chemical Shift (ppm)	Multiplicity	Integration
(CH ₃) ₂ CH-	~1.2	Doublet	6H
-OCH(CH ₃) ₂	~3.6	Septet	1H
-OCH ₂ -	~3.5	Triplet	2H
-CH ₂ CN	~2.6	Triplet	2H

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon	Chemical Shift (ppm)
(CH ₃) ₂ CH-	~22
-OCH(CH ₃) ₂	~70
-OCH ₂ -	~65
-CH ₂ CN	~18
-C≡N	~118

Experimental Protocol (General):

NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides an experimental mass spectrum for **3-Isopropoxypropanenitrile**.^[8]

Expected Fragmentation:

- Molecular Ion (M^+): A peak corresponding to the molecular weight (113.16) may be observed.
- Alpha-Cleavage: Fragmentation adjacent to the ether oxygen or the nitrile group is expected.
- Loss of Alkyl Groups: Loss of an isopropyl group or fragments thereof is likely.

Experimental Protocol (General):

A mass spectrum can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Chemical Reactivity and Stability

3-Isopropoxypropanenitrile is a stable compound under normal conditions. However, it is classified as a peroxide-forming chemical, which means it can form explosive peroxides upon storage, especially in the presence of air and light.^[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Safety and Toxicology

Hazard Identification:

- GHS Classification: Causes skin irritation (H315).^[2]
- Precautionary Statements: Wear protective gloves and eye protection. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice/attention.^[2]

Toxicological Information:

Specific toxicological studies on **3-Isopropoxypropanenitrile** are not readily available in the public domain. However, aliphatic nitriles as a class are known to exhibit toxicity, which is often attributed to the in vivo metabolic release of cyanide.^{[9][10]} The severity of toxicity can vary significantly depending on the specific structure of the nitrile. General toxic effects of aliphatic

nitriles can include central nervous system effects.[9] Given the potential for cyanide release, appropriate safety precautions should be taken when handling this compound.

Biological Activity

There is no specific information available in the searched literature regarding the biological activity of **3-Isopropoxypropanenitrile**.

Conclusion

3-Isopropoxypropanenitrile is a bifunctional molecule with both ether and nitrile moieties. This guide has summarized its known physical and chemical properties, drawing from available database information. While specific experimental protocols for its synthesis, purification, and detailed analysis are not explicitly published, plausible methods based on the chemistry of related compounds have been presented. A significant data gap exists for its melting point, density, solubility, and specific toxicological and biological activities. Researchers working with this compound should exercise caution due to its potential to form peroxides and the general toxicity associated with aliphatic nitriles. Further experimental investigation is required to fully characterize this compound.

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